

A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of maltose monohydrate ($C_{12}H_{22}O_{11}\cdot H_2O$). Maltose, a disaccharide composed of two α -D-glucose units linked by an $\alpha(1 \rightarrow 4)$ glycosidic bond, is a critical excipient in the pharmaceutical industry and a subject of interest in food science and biotechnology.^[1] Its utility in applications such as stabilizing therapeutic proteins, particularly in intravenous immunoglobulin (IVIG) solutions, and serving as a parenteral supplement of sugar for diabetics, stems directly from its unique chemical and physical characteristics.^{[1][2]} This document consolidates key quantitative data, details common experimental protocols for its characterization, and illustrates its functional relationships through logical diagrams.

Core Physicochemical Properties

The fundamental properties of maltose monohydrate are summarized below. These parameters are crucial for formulation development, quality control, and understanding its behavior in various systems.

General and Physical Properties

Property	Value	References
Chemical Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[1] [3]
Molecular Weight	360.31 g/mol	[1] [3] [4]
Appearance	White crystalline powder or crystals	[3] [5] [6]
Density	1.54 g/cm ³ 1.518 g/cm ³ at 20 °C	[5] [7]
Bulk Density	~320 kg/m ³	[7] [8]
Water Content	4.5% - 6.5%	[9]

Thermal and Optical Properties

Property	Value	References
Melting Point	102-103 °C 119-121 °C 130 °C	[1] [3] [5] [10] [11] [2]
Specific Rotation $[\alpha]D$	+140.7° (c=10, H ₂ O) +130.4° ± 1.3° (c=4, H ₂ O, 20°C) +135° to +139° (10%, water)	[5] [1] [12] [13]
Glass Transition (T _g)	72.6 - 75.9 °C (at 0% RH) Note: T _g is highly dependent on relative humidity.	[14] [15]

Solubility and Solution Properties

Property	Value	References
Solubility in Water	1.080 g/mL (20 °C) 470.2 g/L 180 g/L (20 °C)	[5] [8] [13] [2]
Solubility in Alcohol	Slightly soluble	[10] [12]
pH (aqueous solution)	5.0 - 7.0 (180 g/L, 25 °C) 4.5 - 6.0 (50 g/L, 20 °C) 4.0 - 5.5 (10% solution)	[8] [13] [16]

Key Experimental Protocols

Accurate characterization of maltose monohydrate relies on standardized analytical methods. This section details the methodologies for several key experiments.

Assay and Impurity Profiling by HPLC (USP-NF Method)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying maltose and related sugar impurities. The United States Pharmacopeia-National Formulary (USP-NF) outlines a specific method for this analysis.[\[8\]](#)[\[12\]](#)[\[16\]](#)

Objective: To determine the purity of maltose monohydrate and quantify impurities such as glucose and maltotriose.

Methodology:

- **System Preparation:**
 - Column: Utilize a column packed with L58 material (strong cation-exchange resin with calcium ions), typically 7.8-mm × 30-cm.[\[17\]](#)
 - Mobile Phase: Use degassed, high-purity water.[\[16\]](#)
 - Flow Rate: Adjust the flow rate (e.g., ~0.35 mL/min) to achieve the required system suitability.[\[17\]](#)
 - Temperature Control: Maintain the column at $80 \pm 2^\circ\text{C}$ and the detector at 40°C .[\[17\]](#)
 - Detector: Use a Refractive Index (RI) detector.
- **System Suitability:**
 - Prepare a "Resolution Solution" containing maltotriose, maltose, and glucose at approximately 10 mg/g each in water.[\[16\]](#)
 - Inject the solution. The resolution between the maltotriose and maltose peaks must be not less than 1.6.[\[17\]](#)

- The relative retention times are approximately 0.9 for maltotriose, 1.0 for maltose, and 1.2 for glucose.[16]
- Standard and Sample Preparation:
 - Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate Reference Standard (RS) in water to a concentration of about 10 mg/g.[16]
 - Sample (Assay) Preparation: Accurately weigh and dissolve approximately 0.10 g of the maltose sample in water and dilute to a final weight of about 10 g.[16]
- Procedure:
 - Inject equal volumes (e.g., 20 μ L) of the Standard and Assay preparations into the chromatograph.[16]
 - Record the chromatograms and measure the peak area responses for the major peaks.
 - Calculate the percentage of maltose in the sample on an anhydrous basis, comparing the sample peak response to the standard peak response.

Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and decomposition profiles.

Objective: To measure the melting point, dehydration temperature, and glass transition temperature (Tg) of maltose monohydrate.

Methodology:

- Sample Preparation:
 - Accurately weigh 2-10 mg of the maltose monohydrate powder into a Tzero aluminum pan.[18]
 - Place a lid on the pan and crimp it to seal. For TGA, a pinhole lid may be used to allow volatiles to escape.

- Prepare an identical empty, sealed pan to serve as a reference.[18]
- Instrument Setup (DSC for Melting Point/Tg):
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a starting temperature (e.g., 25°C).
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas. [19]
 - Record the differential heat flow as a function of temperature.
- Instrument Setup (TGA for Dehydration):
 - Place the prepared sample pan onto the TGA balance.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20]
 - Continuously record the sample weight as a function of temperature.
- Data Analysis:
 - DSC: The melting point is identified as the peak temperature of the endothermic event. The glass transition (Tg) is observed as a step change in the heat capacity baseline.[21]
 - TGA: The dehydration of the monohydrate is observed as a distinct weight loss step. The temperature range of this step corresponds to the dehydration event, and the percentage weight loss should correspond to the theoretical water content (~5.0%).

Solubility Determination

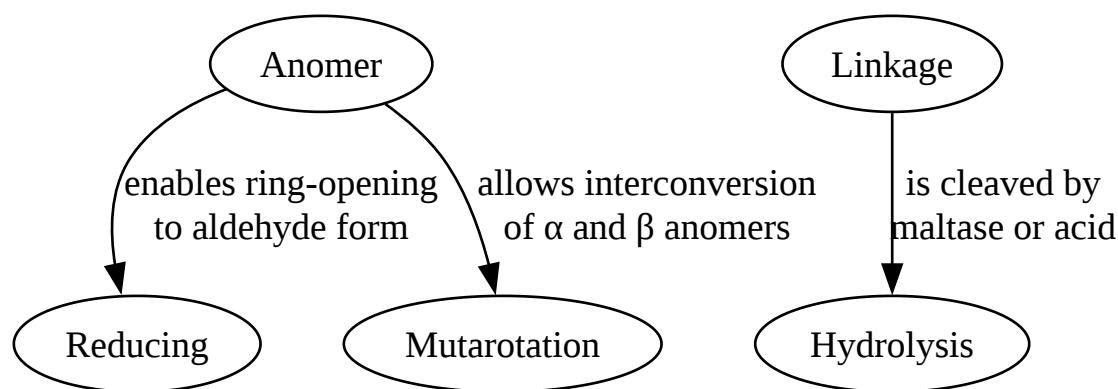
Objective: To determine the saturation solubility of maltose monohydrate in water at a specific temperature.

Methodology:

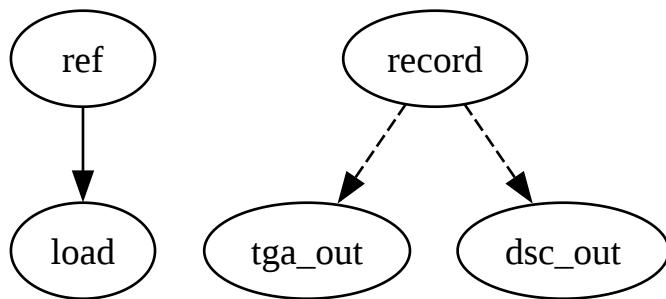
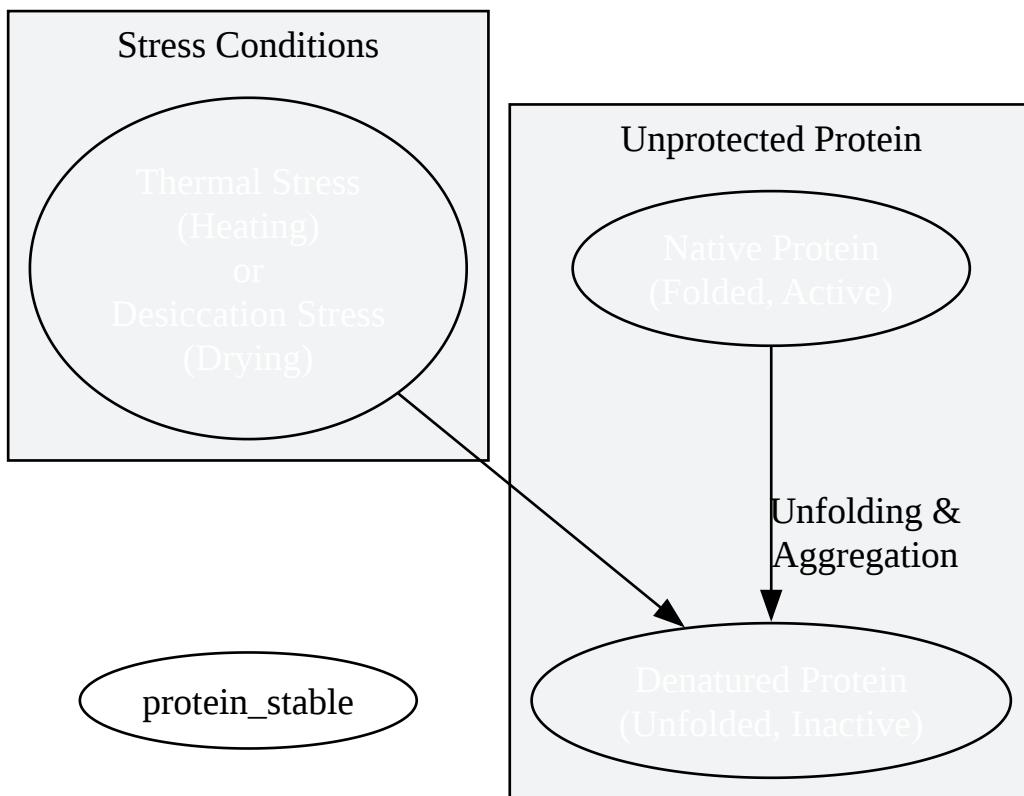
- Preparation:

- Measure a precise volume of purified water (e.g., 100 mL) into a temperature-controlled vessel equipped with a stirrer.[22]
- Allow the water to equilibrate to the desired temperature (e.g., 20°C).
- Procedure:
 - Add a pre-weighed amount of maltose monohydrate to the water while stirring continuously.[23]
 - Continue to add small, known increments of maltose monohydrate.
 - Allow sufficient time between additions for the solid to dissolve completely.
 - The saturation point is reached when a small amount of solid material remains undissolved for an extended period (e.g., 30 minutes), indicating a saturated solution.[23]
- Calculation:
 - Sum the total mass of maltose monohydrate that dissolved in the known volume of water.
 - Express the solubility in units such as g/100 mL or g/L.

Visualizing Core Concepts and Processes



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Applications in Drug Development

The physicochemical properties of maltose monohydrate make it a valuable excipient in pharmaceutical formulations, particularly for biologics.

- Protein Stabilization: Maltose is widely used to prevent the aggregation of proteins, such as immunoglobulins in IVIG solutions.[2] It achieves this through mechanisms like preferential

exclusion and vitrification.[3][5] In the preferential exclusion model, maltose is expelled from the protein's surface, which enhances the hydration of the protein and thermodynamically favors the compact, native state.[11]

- Vitrification: During lyophilization (freeze-drying), maltose forms a glassy, amorphous matrix. [3] This high-viscosity glass immobilizes the protein, preventing unfolding and degradation by restricting molecular mobility. The high glass transition temperature (Tg) of maltose is beneficial for the long-term storage stability of dried protein products.[3]
- Tonicity Agent: It can be used in parenteral formulations to adjust the tonicity of the solution.
- Sweetener and Filler: In oral dosage forms, it serves as a mild sweetener and a filler or binder in tablets.[24] Its non-toxic and readily metabolized nature makes it a safe choice for these applications.[1]

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